molecular formula C7H4FNO3 B122873 2-Fluoro-4-nitrobenzaldehyde CAS No. 157701-72-9

2-Fluoro-4-nitrobenzaldehyde

Cat. No.: B122873
CAS No.: 157701-72-9
M. Wt: 169.11 g/mol
InChI Key: ZFCMKFOFVGHQNE-UHFFFAOYSA-N
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Description

2-Fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H4FNO3. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a fluorine atom and a nitro group, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 2-fluorobenzaldehyde. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired product.

Another method involves the halogen exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst. This reaction results in the substitution of the chlorine atom with a fluorine atom, forming this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Potassium fluoride, various nucleophiles.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-nitrobenzaldehyde is used in scientific research for various purposes:

Mechanism of Action

The mechanism of action of 2-fluoro-4-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aldehyde group can form Schiff bases with amines, leading to the formation of various biologically active compounds. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrobenzoic acid
  • 2-Fluoro-4-aminobenzaldehyde
  • 4-Fluoro-2-nitrobenzaldehyde

Uniqueness

2-Fluoro-4-nitrobenzaldehyde is unique due to the presence of both a fluorine atom and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it useful in various synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications .

Properties

IUPAC Name

2-fluoro-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCMKFOFVGHQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60404287
Record name 2-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157701-72-9
Record name 2-fluoro-4-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60404287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

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CC(C)C[Al+]CC(C)C
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Synthesis routes and methods II

Procedure details

43.3 g of 2-fluoro-4-nitrobenzoic acid was dissolved in 600 ml of dimethylformamide, and 1,1′-carbodiimide was added to it, and stirred at room temperature for 2 hours. 11.1 g of sodium borohydride was added thereto, and further stirred for 30 minutes. Aqueous saturated ammonium chloride solution was added to it, 800 ml of water was added thereto, extracted with 1.2 liters of ethyl acetate, and the organic layer was washed with saturated saline water. The solvent was evaporated away under reduced pressure, the residue was again diluted with ethyl acetate, and the organic layer was washed with water and saturated saline water. This was dried with anhydrous sodium sulfate, and the solvent was evaporated away to obtain 32.7 g of a brown oil.
Quantity
43.3 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
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[Compound]
Name
1,1′-carbodiimide
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0 (± 1) mol
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reactant
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11.1 g
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reactant
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800 mL
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Synthesis routes and methods III

Procedure details

Add borane-tetrahydrofuran complex (16.21 mL, 1 M) to a mixture of 2-fluoro-4-nitro-benzoic acid (1.2 g) and tetrahydrofuran (10 mL) at 0° C. Heat at 80° C. for 3 hours. Cool at room temperature and add 1 N aqueous hydrochloric acid (20 mL) and extract with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and dry the remaining organic phase over sodium sulfate and concentrate under reduced pressure to provide (0.91 g, 83%) of an oil. Add (2-fluoro-4-nitro-phenyl)-methanol (0.91 g) to a mixture of dioxide manganese (1.1 g) in 20 ml of dichloromethane. Stir at room temperature overnight and filter over Celite®. Concentrate under reduced pressure to provide (0.27 g, 30%) of the title compound as an oil.
Quantity
0.91 g
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reactant
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Name
dioxide manganese
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1.1 g
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reactant
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20 mL
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solvent
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Yield
30%

Synthesis routes and methods IV

Procedure details

Compound 14a (860 mg) was dissolved in tetrahydrofuran (10.0 ml), and the reaction mixture was ice-cooled. Diisobutylaluminum hydride/toluene solution (0.98 mol/l, 5.0 ml) was added thereto, and the mixture was stirred under ice-cooling for 1 hour. After adding a 1N hydrochloric acid aqueous solution, the reaction mixture was returned to room temperature and extracted with ethyl acetate. The organic layer was washed with a 1N hydrochloric acid aqueous solution and saturated sodium-hydrogencarbonate aqueous solution, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure. The obtained residue was recrystallized with a mixed solvent of tert-butylmethylether and n-heptane to obtain Compound 14b (554 mg, 86%) as a white solid.
Quantity
860 mg
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reactant
Reaction Step One
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10 mL
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solvent
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Name
Diisobutylaluminum hydride toluene
Quantity
5 mL
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reactant
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0 (± 1) mol
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Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-4-nitrobenzaldehyde
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Customer
Q & A

Q1: What is the significance of 2-Fluoro-4-nitrobenzaldehyde in pharmaceutical synthesis?

A1: this compound serves as a crucial building block in the multi-step synthesis of Enzalutamide []. This compound is not the active pharmaceutical ingredient itself, but its specific functional groups allow for further chemical transformations that ultimately lead to the desired structure of Enzalutamide. The paper by Li et al. highlights an efficient synthetic route utilizing this compound to achieve a 78.5% yield over three steps []. This efficient synthesis is valuable for research and potentially for large-scale production of Enzalutamide.

Q2: Are there alternative synthetic routes to Enzalutamide that don't involve this compound?

A2: While the provided research focuses on the use of this compound [], it's plausible that alternative synthetic pathways to Enzalutamide exist. Exploration of different synthetic routes is common in organic chemistry to optimize for factors like yield, cost-effectiveness, and environmental impact. Further research into the chemical literature or patent databases would be necessary to identify and compare potential alternative synthetic approaches.

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